molecular formula C26H42O12 B14444696 Hexamethyl tetradecane-1,6,7,8,9,14-hexacarboxylate CAS No. 76938-93-7

Hexamethyl tetradecane-1,6,7,8,9,14-hexacarboxylate

Cat. No.: B14444696
CAS No.: 76938-93-7
M. Wt: 546.6 g/mol
InChI Key: YHJCHUFEARTZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexamethyl tetradecane-1,6,7,8,9,14-hexacarboxylate is a complex organic compound with the molecular formula C26H42O12 It is known for its unique structure, which includes multiple ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexamethyl tetradecane-1,6,7,8,9,14-hexacarboxylate typically involves esterification reactions. One common method is the reaction of tetradecanehexacarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions usually include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Hexamethyl tetradecane-1,6,7,8,9,14-hexacarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Hexamethyl tetradecane-1,6,7,8,9,14-hexacarboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexamethyl tetradecane-1,6,7,8,9,14-hexacarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in further biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Hexamethyl tetradecane-1,6,7,8,9,14-hexacarboxylate can be compared with other similar compounds, such as:

    Hexamethylbenzene: An aromatic compound with a simpler structure.

    Tetradecanehexacarboxylic acid: The parent acid of the ester.

    Hexamethylcyclotrisiloxane: A cyclic compound with similar ester groups.

The uniqueness of this compound lies in its multiple ester groups and long carbon chain, which confer distinct chemical properties and reactivity.

Properties

CAS No.

76938-93-7

Molecular Formula

C26H42O12

Molecular Weight

546.6 g/mol

IUPAC Name

hexamethyl tetradecane-1,6,7,8,9,14-hexacarboxylate

InChI

InChI=1S/C26H42O12/c1-33-19(27)15-11-7-9-13-17(23(29)35-3)21(25(31)37-5)22(26(32)38-6)18(24(30)36-4)14-10-8-12-16-20(28)34-2/h17-18,21-22H,7-16H2,1-6H3

InChI Key

YHJCHUFEARTZCN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCC(C(C(C(CCCCCC(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.